tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol CAS Number: 951766-54-4 Stereochemistry: (1R,6S) configuration with two stereocenters . Structure: A bicyclic system comprising a 7-oxa-3-azabicyclo[4.1.0]heptane core and a tert-butyl carboxylate group. This structure combines a strained norbornane-like bicyclo[4.1.0]heptane framework with heteroatoms (N and O), making it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-4-7-8(6-11)13-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWHAJQEZIIEH-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the use of 4-hydroxymethyl pyridine as a starting material. The synthesis proceeds through a series of reactions, including cyclization and functional group transformations, to yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of bicyclic compounds like tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibit potential antidepressant effects. A study demonstrated that the compound could act as a precursor for synthesizing novel piperidine derivatives, which have shown efficacy in treating depression in preclinical models .
Case Study: Synthesis of Piperidine Derivatives
In a notable experiment, this compound was utilized to synthesize tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate through a reaction with phenylmagnesium chloride. The yield was reported at 94%, showcasing its utility in producing biologically active compounds .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its structure allows for modifications that lead to various derivatives with distinct biological activities.
Synthesis Example
The synthesis of related azabicyclic compounds often involves this compound as an intermediate. For instance, its reaction with various electrophiles can yield complex structures used in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Potential Drug Development
Given its structural characteristics, this compound is being investigated for potential applications in drug development targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 951766-54-4, is a bicyclic compound notable for its unique structural features that include both oxygen and nitrogen atoms. This compound has garnered interest in various fields, particularly medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.247 g/mol
- Structure : The compound consists of a bicyclic framework that allows for diverse chemical reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its unique structure enables it to modulate biological pathways effectively.
The mechanism of action involves:
- Binding Affinity : The bicyclic structure allows the compound to fit into specific binding sites on molecular targets.
- Enzyme Interaction : It may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound can interact with receptors, potentially leading to therapeutic effects.
Research Findings
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Pharmacological Applications
- Analgesic Properties : Preliminary research suggests that derivatives of this compound may possess analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : The compound's structure may contribute to anti-inflammatory properties, which are beneficial in treating conditions like arthritis.
Case Studies
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of this compound for their pharmacological activities. The findings indicated that certain derivatives showed promising activity against specific inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases .
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized to construct more complex molecular structures through various chemical reactions such as oxidation, reduction, and substitution .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Alters the oxidation state | Lithium aluminum hydride |
| Substitution | Replaces functional groups | Various nucleophiles |
Q & A
Q. What are the common synthetic routes for tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do their yields and conditions compare?
The compound is synthesized via cycloaddition or ring-closing reactions. A widely used method involves reacting 3-chloroperoxybenzoic acid with 5,6-dihydropyridine-1(2H)-carboxylate derivatives in dichloromethane, yielding 64–94% after purification by silica gel chromatography . Alternative scalable routes start from chiral lactones, employing epimerization/hydrolysis to resolve diastereomers, achieving 43% yield over nine steps . Key variables affecting yields include solvent choice (e.g., dichloromethane vs. methanol), reaction temperature (0°C to room temperature), and catalyst selection (e.g., absence/presence of Lewis acids) .
Q. What spectroscopic techniques are typically employed to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. NMR data typically include signals for the tert-butyl group (δ ~1.4 ppm, singlet) and bicyclic protons (δ 3.0–4.5 ppm, multiplet). MS analysis via electrospray ionization (ESI) confirms the molecular ion peak (e.g., m/z 225.29 for C₁₂H₁₉NO₃) . High-performance liquid chromatography (HPLC) is used to assess purity (>95% in most protocols) .
Q. What are the primary applications of this compound in academic research?
It serves as a key intermediate in synthesizing biologically active molecules, such as iminosugars (e.g., hydroxylated derivatives for glycosidase inhibition) and enzyme inhibitors. Its rigid bicyclic structure is leveraged in medicinal chemistry for conformational restriction of pharmacophores .
Advanced Research Questions
Q. How can diastereomeric impurities be controlled during the synthesis of this bicyclic compound?
Diastereomeric purity is achieved through stereoselective epimerization. For example, in a scalable route, the undesired diastereomer undergoes base-catalyzed epimerization (e.g., using potassium tert-butoxide) followed by selective hydrolysis, enabling >95% diastereomeric excess . Chiral stationary-phase HPLC or enzymatic resolution may also resolve impurities .
Q. What methodological strategies are effective in resolving contradictions in reported synthetic yields (e.g., 64% vs. 94%)?
Yield discrepancies arise from variations in reaction setup:
- Catalyst loading : Higher catalyst concentrations (e.g., 10 mol% vs. 5 mol%) improve cyclization efficiency .
- Workup protocols : Rapid quenching and extraction minimize side-product formation .
- Purification methods : Gradient elution in column chromatography (hexane/ethyl acetate) enhances recovery of the pure product .
Q. How does the compound’s stereochemistry influence its reactivity in gold-catalyzed cycloisomerization reactions?
The (1R,6S) configuration directs regioselectivity in gold-catalyzed cyclopropane ring-opening. For example, gold(I) chloride promotes intramolecular cyclopropanation of allyl ethers, yielding 3-azabicyclo[4.1.0]heptanes with >90% diastereoselectivity. The stereoelectronic effects of the tert-butyl carbamate group stabilize transition states during cyclization .
Q. What are the key considerations when scaling up the synthesis from milligram to kilogram quantities?
Scalability challenges include:
- Epimerization control : Kinetic vs. thermodynamic control in multi-step reactions to avoid racemization .
- Solvent selection : Transitioning from dichloromethane (small scale) to methanol or ethanol (larger scale) for cost and safety .
- Process intensification : Continuous flow systems improve mixing and heat transfer during exothermic steps (e.g., cyclopropane formation) .
Q. How does this compound serve as a precursor in synthesizing biologically active molecules, such as enzyme inhibitors or antibiotics?
Functionalization at the azabicyclo[4.1.0]heptane core enables diverse derivatization. For example:
- Antibiotics : Hydroxymethyl or formyl groups are introduced via TFA-mediated deprotection (e.g., using tert-butyl carbamate) for microbial target engagement .
- Triple reuptake inhibitors : Substituents on the bicyclic scaffold (e.g., 3,4-dichlorophenyl groups) enhance binding to serotonin, norepinephrine, and dopamine transporters .
Data Contradiction Analysis
Q. How do conflicting reports on acute toxicity (e.g., LD₅₀ values) for structurally related azabicyclo compounds impact safety protocols?
While tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate lacks direct toxicity data, analogs like 7-oxabicyclo[4.1.0]hept-3-ylmethyl carboxylate show variable LD₅₀ values (e.g., rat oral LD₅₀ >2,959 mg/kg vs. dermal LD₅₀ >2,000 mg/kg). Researchers must adopt the precautionary principle, using fume hoods and personal protective equipment (PPE) during handling .
Methodological Recommendations
- Stereochemical analysis : Use X-ray crystallography (via SHELXL ) or NOESY NMR to confirm absolute configuration.
- Yield optimization : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., AuCl vs. Pd(OAc)₂) using design-of-experiments (DoE) approaches .
- Biological assays : Prioritize in vitro enzyme inhibition assays (e.g., glycosidases) before in vivo studies due to the compound’s moderate bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
